BenchChemオンラインストアへようこそ!

Escin

pharmacokinetics isomer differentiation saponin bioactivity

Escin (CAS 6805-41-0), standardized to β-escin ≥98%, is the bioactive triterpene saponin complex from Aesculus hippocastanum. It provides venotonic efficacy equivalent to compression therapy (43.8 mL leg volume reduction) and glucocorticoid-like anti-inflammatory activity via GR/NF-κB pathway, without steroid ADRs. Unlike diosmin, escin promotes Ca²⁺-dependent venous smooth muscle contraction. Ensure lot-specific β-escin isomer certification for reproducible CVI and edema research.

Molecular Formula C110H172O48
Molecular Weight 2262.5 g/mol
CAS No. 6805-41-0
Cat. No. B049666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEscin
CAS6805-41-0
Synonyms3-(4-O-β-D-glucopyranosyl-2-O-β-D-xylopyranosyl-β-D-glucopyranuronoside)escigenin 3-Hydroxy-2-methylbutyrate Acetate;  3,5-Epoxypicene, escin deriv.;  Oleanane Escin deriv.;  Aescin;  Aescine;  Aescusan;  Ba 2672;  Escusan;  Eskuzan;  Flebostasin Retard_x000B_Venoc
Molecular FormulaC110H172O48
Molecular Weight2262.5 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C
InChIInChI=1S/2C55H86O24/c2*1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h2*10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10+;23-10-/t2*26?,27-,28-,29?,30?,31-,32?,33-,34-,35+,36+,37-,38-,39+,40+,41-,42+,43+,44+,47+,48+,49-,51+,52-,53-,54-,55+/m11/s1
InChIKeyYFESOSRPNPYODN-RSMWSHJLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-white, pale yellow or beige powder
SolubilityClear, colourless, faint yellow or yellow-brown solution
StorageAmbient

Escin (CAS 6805-41-0) Procurement Guide: β-Escin as the Pharmacologically Active Triterpene Saponin from Horse Chestnut


Escin (CAS 6805-41-0), also referred to as aescin, is a natural mixture of pentacyclic triterpene saponins primarily extracted from the seeds of *Aesculus hippocastanum* (horse chestnut) [1]. The mixture comprises approximately 30 different molecular species based on two triterpenic backbones, protoaescigenin and barringtogenol C [2]. Among these, β-escin constitutes the major active component, representing approximately 60% of the aescin mixture, with the principal bioactive fraction consisting of a protoaescigenin backbone esterified at C-22 with acetic acid and at C-21 with angelic or tiglic acid [2][3]. For procurement purposes, understanding the isomeric composition is critical, as the pharmacological activity resides predominantly in the β-escin fraction, while α-escin exhibits substantially lower bioactivity [4][5].

Why Escin Procurement Cannot Be Substituted with Generic Triterpene Saponins: Isomer-Specific Activity and Composite Mixture Complexity


Substitution of escin with other triterpene saponins or even crude horse chestnut extracts without defined β-escin content introduces substantial variability in pharmacological outcomes. The escin mixture from *Aesculus hippocastanum* contains approximately 30 distinct molecular entities, and the β-escin isomer demonstrates significantly higher pharmacological activity compared to α-escin [1][2]. Furthermore, kryptoescin, another water-soluble component of the mixture, exhibits much lower activity than β-escin [3]. Generic substitution also fails to account for the specific acylation pattern at C-21 (angelic versus tiglic acid) and C-22 (acetic acid) positions, which critically influences bioactivity [4]. Unlike structurally related saponins such as glycyrrhizin from licorice, escin possesses a distinct combination of sugar moieties (glucuronic acid linked to glucose and xylose/galactose) attached to the C-3 position of the protoaescigenin backbone, conferring unique membrane-interacting properties [4][5]. Procurement of escin with defined β-escin content and isomeric purity is therefore essential for reproducible research and clinical outcomes, as elaborated in the quantitative evidence below.

Escin (6805-41-0) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


β-Escin vs α-Escin: Superior Pharmacological Activity and More Favorable Pharmacokinetic Profile

β-Escin is the major active component in escin mixtures and is characterized by significantly higher pharmacological activity compared to α-escin [1]. Pharmacokinetic studies in rodents demonstrate that β-escin exhibits lower residual blood concentration (6% of administered dose) at 6 hours post-IV administration compared to α-escin (11% of dose), indicating more rapid elimination and reduced potential for accumulation [2]. Conversely, after enteral administration, α-escin shows approximately 11% absorption versus approximately 5% for β-escin, reflecting differential bioavailability profiles [2]. The retarded elimination of α-escin is attributable to more pronounced plasma-protein binding [2].

pharmacokinetics isomer differentiation saponin bioactivity drug absorption

Escin vs Diosmin: Differential Venotonic Mechanism—Escin Promotes Ca²⁺-Dependent Venous Contraction While Diosmin Does Not

In a comparative ex vivo study examining venotonic mechanisms, escin promoted Ca²⁺-dependent venous contraction in rat vena cava preparations, whereas diosmin did not cause venous contraction and failed to potentiate the venotonic effects of endogenous venoconstrictors or escin itself [1]. This functional divergence indicates that escin directly engages Ca²⁺-mediated smooth muscle contractility pathways, while diosmin's purported venotonic effects may operate through alternative or indirect mechanisms that warrant further evaluation [1].

venous contraction calcium signaling venotonic activity chronic venous insufficiency

Escin (as Horse Chestnut Seed Extract) vs Compression Stocking Therapy: Equivalent Edema Reduction in Chronic Venous Insufficiency

A randomized, partially blinded, placebo-controlled trial compared the efficacy of oral horse chestnut seed extract (HCSE) standardized to 50 mg aescin twice daily versus class II compression stockings in 240 patients with chronic venous insufficiency over 12 weeks [1]. HCSE treatment reduced lower leg volume of the more severely affected limb by an average of 43.8 mL, while compression therapy achieved a reduction of 46.7 mL; placebo resulted in a 9.8 mL increase in volume [1]. Both HCSE and compression therapy produced significant edema reductions compared to placebo (p=0.005 and p=0.002, respectively), and the two therapies were statistically equivalent (p=0.001) [1].

chronic venous insufficiency edema reduction compression therapy randomized controlled trial

β-Escin vs Dexamethasone: Comparable Anti-Allergic Efficacy in Murine Models Without Glucocorticoid-Associated Adverse Effects

In a murine model of allergic airway inflammation, β-escin administered at 3 mg/kg twice daily reduced total bronchoalveolar lavage (BAL) cell infiltration by 49.5% at 40 hours post-challenge, compared to 56.6% reduction achieved by the glucocorticoid benchmark dexamethasone at 1 mg/kg once daily [1]. β-Escin treatment potently inhibited eosinophil infiltration into the airways by 61.7% at 40 hours [1]. In the passive cutaneous anaphylaxis model, β-escin dose-dependently inhibited mast cell-mediated fluid extravasation with efficacy comparable to dexamethasone [1]. Escin exerts its anti-inflammatory effects through glucocorticoid-like activity, engaging the glucocorticoid receptor/NF-κB signaling pathway while avoiding glucocorticoid-like adverse drug reactions [2][3].

anti-allergic type I hypersensitivity eosinophil infiltration glucocorticoid-sparing

β-Escin vs Kryptoescin: Inverse Relationship Between Water Solubility and Pharmacological Activity

Among escin isomers, β-escin is relatively water-insoluble but demonstrates high pharmacological activity, whereas kryptoescin is readily water-soluble but exhibits a much lower level of pharmacological activity [1]. This inverse solubility-activity relationship is a critical consideration for formulation development and procurement decisions, as the choice of escin preparation (β-escin-rich versus water-soluble derivatives) directly impacts both bioactivity and pharmaceutical manufacturability [1][2].

solubility isomer activity formulation development bioactivity

Escin (6805-41-0) High-Value Application Scenarios Based on Quantitative Differentiation Evidence


Chronic Venous Insufficiency (CVI) Pharmacotherapy: Oral Escin as Equivalent Alternative to Compression Stocking Therapy

Based on RCT evidence demonstrating that 50 mg aescin twice daily achieves lower leg volume reduction of 43.8 mL—statistically equivalent to compression stocking therapy (46.7 mL reduction) and superior to placebo (9.8 mL increase) [1]—escin is positioned as a first-line oral pharmacotherapy for CVI. Procurement should prioritize escin preparations with defined β-escin content (≥98% purity) for reproducible clinical outcomes, as this RCT specifically utilized horse chestnut seed extract standardized to 50 mg aescin. The direct Ca²⁺-dependent venotonic mechanism of escin, not shared by diosmin, further supports its selection over alternative phlebotonics [2].

Allergic and Inflammatory Disease Research: β-Escin as a Glucocorticoid Receptor Agonist with Favorable Safety Profile

For research applications in type I hypersensitivity, allergic airway inflammation, and atopic dermatitis, β-escin provides glucocorticoid-like anti-inflammatory activity comparable to dexamethasone (49.5% vs 56.6% reduction in BAL cell infiltration) [3] while avoiding glucocorticoid-associated adverse drug reactions [4]. The engagement of the glucocorticoid receptor/NF-κB pathway—confirmed by attenuation of therapeutic effects upon RU486 pretreatment [5]—establishes β-escin as a valuable tool compound for dissecting GR-mediated anti-inflammatory mechanisms and as a potential glucocorticoid-sparing therapeutic candidate.

Venotonic Formulation Development Requiring Direct Vascular Smooth Muscle Activity

Unlike diosmin, which fails to induce venous contraction ex vivo, escin promotes Ca²⁺-dependent contraction of venous smooth muscle [2]. This mechanistic distinction makes escin the preferred active pharmaceutical ingredient for topical or systemic formulations targeting venous tone improvement in varicose veins and CVI. Formulators should note the inverse solubility-activity relationship: β-escin exhibits high activity but low aqueous solubility, whereas water-soluble derivatives like sodium aescinate may be selected when aqueous formulation compatibility is required [6][7].

Post-Traumatic and Post-Surgical Edema Management

Escin oral dragées and transdermal gel have demonstrated efficacy in reducing edema associated with blunt trauma injuries and post-surgical events [8]. At concentrations of 100-750 ng/mL, escin protects against hypoxia-induced ATP loss and inhibits hypoxia-induced increases in phospholipase A₂ by 57-72%, while preventing neutrophil adhesiveness to activated endothelium [8]. For procurement in this application, escin's multi-target mechanism—including bradykinin pathway inhibition, glucocorticoid receptor modulation, and endothelial barrier protection [7][8]—provides a broader therapeutic profile than single-target anti-inflammatory agents.

Quote Request

Request a Quote for Escin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.